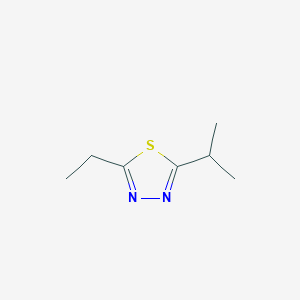
2-Ethyl-5-isopropyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-isopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological and chemical properties. The presence of both sulfur and nitrogen in the ring imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-isopropyl-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of ethyl isothiocyanate with isopropyl hydrazinecarbothioamide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-isopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-Ethyl-5-isopropyl-1,3,4-thiadiazole has found applications in multiple fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Employed as a corrosion inhibitor in various industrial processes, protecting metals from oxidative damage.
Mechanism of Action
The mechanism by which 2-Ethyl-5-isopropyl-1,3,4-thiadiazole exerts its effects varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation and inducing apoptosis.
Corrosion Inhibition: Forms a protective layer on the metal surface, preventing oxidative reactions that lead to corrosion.
Comparison with Similar Compounds
2-Ethyl-5-isopropyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its use as a corrosion inhibitor and in the synthesis of dyes.
2-Methyl-5-phenyl-1,3,4-thiadiazole: Exhibits significant antimicrobial and antifungal properties.
2,5-Dimercapto-1,3,4-thiadiazole: Used as a lubricant additive and in the formulation of metalworking fluids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-ethyl-5-propan-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H12N2S/c1-4-6-8-9-7(10-6)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
LJVPGIKWYUTWDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















